5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine

Synthetic route optimization TRK inhibitor intermediate Larotrectinib synthesis

This specific regioisomer is the preferred starting material for commercial-scale Larotrectinib synthesis, achieving ~69% overall yield. Its 5-chloro and 3-nitro substituents enable chemoselective transformations not replicable with analogs. For efficient TRK inhibitor development and CCR5 antagonist research, this building block delivers superior synthetic reliability.

Molecular Formula C6H3ClN4O2
Molecular Weight 198.566
CAS No. 1363380-51-1
Cat. No. B572117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine
CAS1363380-51-1
Molecular FormulaC6H3ClN4O2
Molecular Weight198.566
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)[N+](=O)[O-])N=C1Cl
InChIInChI=1S/C6H3ClN4O2/c7-5-1-2-10-6(9-5)4(3-8-10)11(12)13/h1-3H
InChIKeyVYEUPRYCLWAOMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine (CAS 1363380-51-1): Core Scaffold Properties and Sourcing Baseline


5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine (CAS 1363380-51-1) is a heteroaromatic building block belonging to the pyrazolo[1,5-a]pyrimidine class, which is recognized as a privileged scaffold in medicinal chemistry due to its versatility in kinase inhibitor design [1]. The compound is characterized by a chloro substituent at the 5-position and a nitro group at the 3-position of the fused pyrazole-pyrimidine ring system, with a molecular formula of C6H3ClN4O2 and a molecular weight of 198.57 g/mol [2]. This specific substitution pattern is not incidental; it dictates the compound's utility as a synthetic intermediate and its potential biological activity profile, distinguishing it from other regioisomers or analogs with different halogenation or nitration patterns [3]. While it is commercially available from multiple vendors, its primary value is derived from its role as a key intermediate in the synthesis of the FDA-approved TRK inhibitor larotrectinib, rather than as a standalone active pharmaceutical ingredient [4].

Why Simple Pyrazolo[1,5-a]pyrimidine Analogs Cannot Replace 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine in Target-Oriented Synthesis


The unique synthetic utility of 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine stems from the precise spatial and electronic arrangement of its 5-chloro and 3-nitro substituents, which enables a specific sequence of chemoselective transformations that are not replicable with closely related analogs. For instance, in the optimized four-step synthesis of larotrectinib, the 5-chloro group serves as a leaving group for a key C-N coupling reaction, while the 3-nitro group is selectively reduced to an amine for subsequent acylation [1]. Replacing this compound with an analog such as 5-bromo-3-nitropyrazolo[1,5-a]pyrimidine would alter the leaving group reactivity and potentially compromise the coupling yield due to different bond dissociation energies and steric effects [2]. Similarly, using a compound like 5-chloropyrazolo[1,5-a]pyrimidine, which lacks the 3-nitro group, would eliminate the crucial reduction site, completely blocking the synthesis of the key 3-amino intermediate [3]. Therefore, the exact regiochemical and electronic profile of this building block is not merely a matter of convenience but a hard requirement for achieving the reported synthetic efficiency and yield, making generic substitution a high-risk, low-yield proposition.

Quantitative Differentiation Evidence for 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine Versus Key Analogs


Synthetic Efficiency: 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine Enables a 68.85% Overall Yield in Larotrectinib Synthesis vs. 27.1% for the Non-Nitrated Analog

The use of 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine as a starting material in a four-step synthesis of the FDA-approved drug larotrectinib provides a 68.85% overall yield [1]. This represents a more than 2.5-fold increase in efficiency compared to the original six-step route, which used 5-chloropyrazolo[1,5-a]pyrimidine (the non-nitrated analog) and achieved a total yield of only 27.1% [2]. The inclusion of the 3-nitro group in the target compound allows for a strategic reduction-amination-acylation sequence that shortens the route and eliminates the need for a separate, lower-yielding nitration step.

Synthetic route optimization TRK inhibitor intermediate Larotrectinib synthesis

CCR5 Antagonism: 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine is a Functional CCR5 Antagonist, a Profile Absent in Core Scaffolds

Preliminary pharmacological screening indicates that 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine acts as a CCR5 antagonist [1]. This activity is a direct function of the 5-chloro and 3-nitro substitution pattern. In contrast, the unsubstituted pyrazolo[1,5-a]pyrimidine scaffold lacks this specific biological activity profile, as the parent heterocycle itself is not known to be a potent CCR5 antagonist [2]. This demonstrates that the specific functionalization on the target compound is essential for conferring this particular biological property.

CCR5 antagonist HIV entry inhibitor Immunomodulation

Regioselective Functionalization: The 5-Chloro-3-nitro Pattern is a Specific, High-Value Intermediate for TRK Inhibitors Not Achievable with Other Halogen-Nitro Combinations

The 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine compound is a direct precursor to the TRK inhibitor larotrectinib's core, which contains a 3-aminopyrazolo[1,5-a]pyrimidine moiety [1]. In the optimized patent route, the 5-chloro group is displaced by a (2,5-difluorophenyl)pyrrolidine moiety in a key C-N coupling, a transformation that is highly dependent on the leaving group ability of the chloro substituent [2]. Analogs with a 5-bromo group might be more reactive and lead to side reactions, while a 5-fluoro group would be significantly less reactive, potentially preventing the coupling altogether. Furthermore, the 3-nitro group is uniquely positioned for reduction to an amine, a functional handle absent in non-nitrated analogs .

TRK inhibitor intermediate Kinase inhibitor building block Regioselective synthesis

Halogen Substituent Impact on SAR: Chloro Substitution at the 5-Position is Critical for Potency in Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

A structure-activity relationship (SAR) study on a series of pyrazolo[1,5-a]pyrimidines as Pim-1/2 kinase inhibitors revealed that a 5-chloro substituent contributed to a favorable inhibitory profile [1]. While the specific data for the 3-nitro compound is not available, the class-level inference from this study underscores that the 5-position is a critical determinant of biological activity within this scaffold. Specifically, the study found that replacing a 5-chloro group with other halogens or hydrogen significantly altered potency, demonstrating that the chloro atom's size, lipophilicity, and electronic effects are key for optimal target engagement [2].

Structure-Activity Relationship Kinase inhibition Halogen bonding

Validated Application Scenarios for 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine Based on Quantitative Evidence


Synthesis of Larotrectinib and Next-Generation TRK Inhibitors

As demonstrated by the 68.85% overall yield in the improved four-step synthesis, this compound is the preferred starting material for the commercial-scale production of larotrectinib, an FDA-approved TRK inhibitor for NTRK fusion-positive solid tumors [1]. Its use is also directly applicable to the synthesis of structurally related TRK inhibitor candidates under investigation, providing a reliable and efficient route to the core 3-amino-5-arylpyrazolo[1,5-a]pyrimidine pharmacophore [2].

Development of Novel CCR5 Antagonists for HIV and Inflammatory Disease

Based on preliminary pharmacological screening identifying it as a CCR5 antagonist, this compound can serve as a validated starting point for medicinal chemistry programs aiming to discover new treatments for HIV-1 infection, asthma, rheumatoid arthritis, and other CCR5-mediated diseases [1]. Unlike the unsubstituted scaffold, this specific compound provides a functional starting point for structure-activity relationship studies and lead optimization [2].

Building Block for Kinase-Focused Chemical Libraries

Given the established role of the pyrazolo[1,5-a]pyrimidine scaffold as a privileged structure in kinase inhibitor design, this specific 5-chloro-3-nitro derivative is a highly versatile building block for parallel synthesis and combinatorial chemistry [1]. Its two distinct functional handles (chloro for cross-coupling, nitro for reduction/amination) allow for rapid diversification into large libraries of novel kinase inhibitors, offering a strategic advantage over less-functionalized or differently-substituted analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.